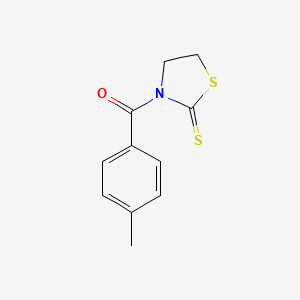

(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

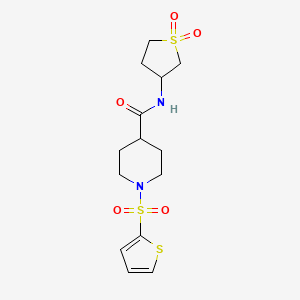

(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone, also known as TTMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.

Applications De Recherche Scientifique

Photoresponsive Materials

(2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone: exhibits interesting photoresponsive properties. Researchers have explored its applications in various areas:

Coating Materials: The compound can be incorporated into coatings to enhance light stabilization properties. When applied as a coating, it provides excellent resistance to light-induced degradation. This makes it valuable for protecting surfaces exposed to sunlight, such as outdoor structures, paintings, and artworks .

Dyes and Pigments: The chromophoric system derived from this compound can serve as a building block for dyes and pigments. Its light-absorbing properties make it suitable for coloring textiles, plastics, and other materials. Additionally, its stability under irradiation ensures long-lasting color retention .

Medicinal Chemistry

Antimicrobial Agents: Researchers have investigated the antimicrobial potential of this compound. Its thiazolidinone scaffold may inhibit bacterial growth, making it a candidate for developing novel antibiotics. Further studies are needed to explore its specific mechanisms of action and optimize its efficacy .

Anti-inflammatory Properties: The compound’s structure suggests possible anti-inflammatory effects. It could be explored as a lead compound for designing drugs that target inflammatory pathways. Preclinical studies are warranted to validate its potential in treating inflammatory conditions .

Organic Synthesis

Building Block for Thiazolidinone Derivatives: (2-Thioxo-thiazolidin-3-yl)-p-tolyl-methanone serves as a versatile starting material for synthesizing various thiazolidinone derivatives. Organic chemists can modify its structure to create new compounds with diverse properties, such as bioactivity or fluorescence .

Ligand Design: The compound’s thiazolidinone moiety can act as a ligand in coordination chemistry. Researchers can functionalize it further to tailor ligands for metal complexes. These complexes find applications in catalysis, sensors, and materials science .

Chandran, A., Kuriakose, S., & Mathew, T. (2012). Synthesis, Characterisation and Photoresponsive Studies of Lignin Functionalised with 2-(5-(4-dimethylamino-benzylidin)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic Acid. Open Journal of Organic Polymer Materials, 2, 63-68. DOI: 10.4236/ojopm.2012.24009

Structure of 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid (Les-6614). Figure 2. The predicted binding mode for the studied Les-6614 with the LLP (PDB 4CIA). Sci. Pharm., 91(1), 13. DOI: 10.3390/scipharm9100013

Pharmaceuticals, 14(11), 1086. DOI: 10.3390/ph14111086

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the anthrax lethal factor . This protein is a key component of the anthrax toxin and plays a crucial role in the pathogenesis of anthrax disease .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the anthrax lethal factor . This inhibition disrupts the function of the anthrax toxin, potentially preventing the progression of anthrax disease .

Biochemical Pathways

The inhibition of the anthrax lethal factor can disrupt various immune cell functions, namely cellular signaling and cell migration . This disruption can prevent the bacteria from evading the immune system, proliferating, and ultimately killing the host animal .

Result of Action

The inhibition of the anthrax lethal factor can disrupt various immune cell functions, potentially preventing the progression of anthrax disease .

Propriétés

IUPAC Name |

(4-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWQVHWLUHGXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)

![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)

![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)

![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)

![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)

![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)